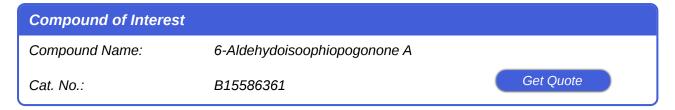


Application Note: Structural Elucidation of 6-Aldehydoisoophiopogonone A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus, a plant used in traditional medicine. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational chemical information for understanding its biological activity and for potential synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the molecular structure of organic compounds in solution. This application note provides a detailed protocol for the structural elucidation of **6-Aldehydoisoophiopogonone A** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation

The complete assignment of the proton (1 H) and carbon (13 C) NMR spectra is paramount for structural elucidation. The following table summarizes the assigned chemical shifts (5) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and key 2D NMR correlations (COSY, HSQC, and HMBC) for **6-Aldehydoisoophiopogonone A**.







Disclaimer: The following NMR data is a representative example based on the known structure of **6-Aldehydoisoophiopogonone A** and typical chemical shifts observed for similar homoisoflavonoid compounds. It is intended for illustrative purposes to guide researchers in their analytical work.

Table 1: ¹H and ¹³C NMR Data and 2D Correlations for **6-Aldehydoisoophiopogonone A** (in DMSO-d₆)



Position	δC (ppm)	δΗ (ppm, mult., J in Hz)	COSY Correlation s	HSQC Correlation	HMBC Correlation s
2	162.5	8.15 (s)	-	СН	C-3, C-4, C-9
3	110.2	-	-	-	-
4	181.8	-	-	-	-
4a	104.5	-	-	-	-
5	164.1	-	-	-	-
5-OH	-	12.90 (s)	-	-	C-4a, C-5, C-
6	108.7	-	-	-	-
6-CHO	192.3	10.35 (s)	-	СН	C-5, C-6, C-7
7	165.8	-	-	-	-
7-OH	-	10.80 (s, br)	-	-	C-6, C-7, C-8
8	105.9	-	-	-	-
8a	158.2	-	-	-	-
8-CH₃	8.9	2.15 (s)	-	СНз	C-7, C-8, C- 8a
9	30.8	3.80 (s)	-	CH₂	C-2, C-3, C- 4, C-1', C-2', C-6'
1'	132.1	-	-	-	-
2'	109.5	6.85 (d, J = 1.5)	H-6'	СН	C-9, C-3', C- 4', C-6'
3'	147.9	-	-	-	-
4'	146.8	-	-	-	-



5'	108.3	6.78 (d, J = 8.0)	H-6'	СН	C-1', C-3', C- 4'
6'	121.8	6.72 (dd, J = 8.0, 1.5)	H-2', H-5'	СН	C-9, C-1', C- 2', C-4'
OCH ₂ O	101.2	5.95 (s)	-	CH₂	C-3', C-4'

Experimental Protocols Sample Preparation

- Weigh approximately 5-10 mg of purified 6-Aldehydoisoophiopogonone A.
- Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.
- · Cap the NMR tube securely.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- ¹H NMR:
 - Pulse Program: zg30
 - Solvent: DMSO
 - Temperature: 298 K
 - Spectral Width: 20 ppm
 - Acquisition Time: 4 seconds
 - Relaxation Delay: 2 seconds



Number of Scans: 16

• 13C NMR:

Pulse Program: zgpg30 (proton-decoupled)

Solvent: DMSO

• Temperature: 298 K

Spectral Width: 240 ppm

Acquisition Time: 1 second

Relaxation Delay: 2 seconds

Number of Scans: 1024

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

Pulse Program: dept135

- Purpose: To differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).
- Parameters: Use standard instrument parameters.
- COSY (Correlation Spectroscopy):

Pulse Program: cosygpqf

• Purpose: To identify proton-proton scalar couplings (¹H-¹H correlations).

Spectral Width (F1 and F2): 12 ppm

Number of Increments: 256

Number of Scans per Increment: 8

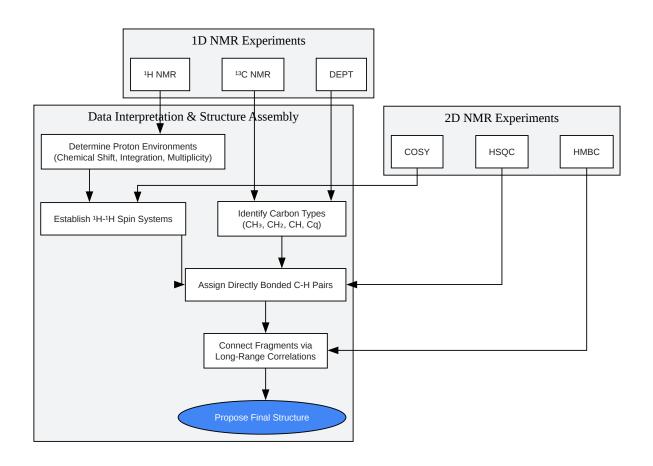


- HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp2.3
 - Purpose: To identify direct one-bond proton-carbon correlations (¹H-¹³C).
 - ¹H Spectral Width (F2): 12 ppm
 - ¹³C Spectral Width (F1): 180 ppm
 - ¹J(C,H) Coupling Constant: Optimized for 145 Hz
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: hmbcgpndqf
 - Purpose: To identify long-range (2-3 bond) proton-carbon correlations.
 - ¹H Spectral Width (F2): 12 ppm
 - ¹³C Spectral Width (F1): 220 ppm
 - Long-range J(C,H) Coupling Constant: Optimized for 8 Hz

Mandatory Visualizations Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of **6-Aldehydoisoophiopogonone A** using NMR spectroscopy.





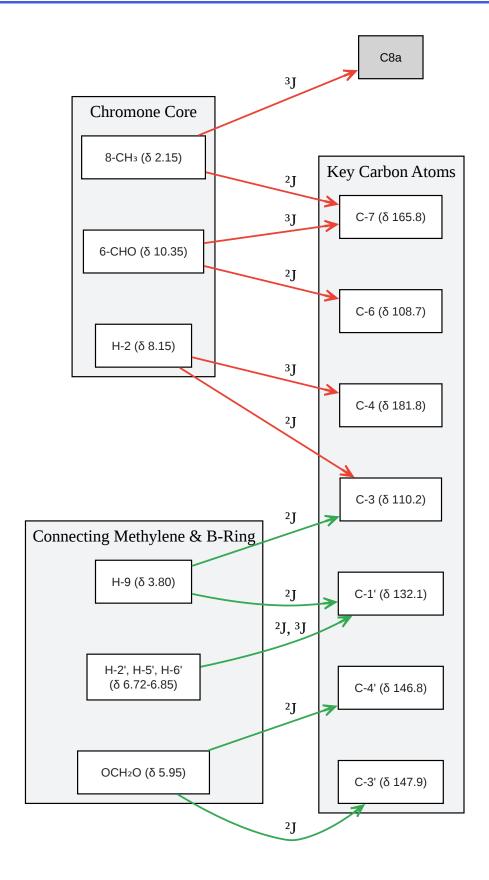
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NMR Structural Elucidation Workflow

Key HMBC Correlations for Structural Assembly

The following diagram highlights the key Heteronuclear Multiple Bond Correlation (HMBC) signals that are crucial for assembling the molecular fragments of **6-Aldehydoisoophiopogonone A**.





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Key HMBC Correlations



Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of complex natural products like **6-Aldehydoisoophiopogonone A**. By following the detailed protocols and data interpretation workflow outlined in this application note, researchers can confidently determine the chemical structure, which is a fundamental requirement for further investigation into its pharmacological properties and potential as a therapeutic agent.

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